Undecanoic acid, monoamide with piperazine-1-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of undecanoic acid, monoamide with piperazine-1-ethylamine involves a skillful process that ensures high yield . The synthetic route typically involves the reaction of undecanoic acid with piperazine-1-ethylamine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Undecanoic acid, monoamide with piperazine-1-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, monoamide with piperazine-1-ethylamine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential antifungal properties . In medicine, it is explored for its therapeutic potential in treating fungal infections . Additionally, it finds applications in the cosmetics industry due to its potential benefits for skin health .
Wirkmechanismus
The mechanism of action of undecanoic acid, monoamide with piperazine-1-ethylamine involves modulation of metabolic pathways. It affects the expression of genes critical for fungal virulence, thereby exerting its antifungal effects . The compound interacts with molecular targets in the cell wall and membrane assembly processes, lipid metabolism, and pathogenesis .
Vergleich Mit ähnlichen Verbindungen
Undecanoic acid, monoamide with piperazine-1-ethylamine can be compared with other similar compounds such as undecanoic acid and piperazine derivatives. While undecanoic acid is known for its antifungal properties , the addition of piperazine-1-ethylamine enhances its biological activity and broadens its range of applications. This compound’s unique structure allows it to interact with multiple molecular targets, making it more versatile compared to its individual components.
Eigenschaften
CAS-Nummer |
93920-30-0 |
---|---|
Molekularformel |
C17H35N3O |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
N-(2-piperazin-1-ylethyl)undecanamide |
InChI |
InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h18H,2-16H2,1H3,(H,19,21) |
InChI-Schlüssel |
CNYLQKGMLFZWGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)NCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.